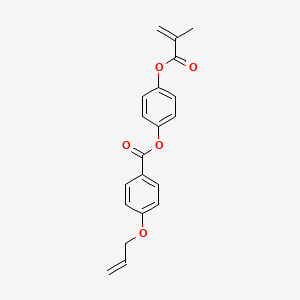![molecular formula C30H40N4O4S B14149343 5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline CAS No. 725705-57-7](/img/structure/B14149343.png)
5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline is a complex organic compound with a unique structure. This compound features a combination of sulfonyl, piperazinyl, nitro, and tricyclodecyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group. The nitro group is then added through nitration, and finally, the tricyclodecyl group is incorporated.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the sulfonyl group would produce a sulfone.
Applications De Recherche Scientifique
5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors. The sulfonyl group may also play a role in the compound’s biological activity by forming strong interactions with proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline: Lacks the tricyclodecyl group.
5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline: Lacks the nitro group.
Uniqueness
The presence of both the nitro and tricyclodecyl groups in 5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline makes it unique compared to similar compounds. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
725705-57-7 |
|---|---|
Formule moléculaire |
C30H40N4O4S |
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
N-[1-(1-adamantyl)ethyl]-5-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-nitroaniline |
InChI |
InChI=1S/C30H40N4O4S/c1-20-4-6-27(12-21(20)2)39(37,38)33-10-8-32(9-11-33)26-5-7-29(34(35)36)28(16-26)31-22(3)30-17-23-13-24(18-30)15-25(14-23)19-30/h4-7,12,16,22-25,31H,8-11,13-15,17-19H2,1-3H3 |
Clé InChI |
WEONZRXQHAZNAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C45CC6CC(C4)CC(C6)C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide](/img/structure/B14149268.png)
![Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14149269.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14149280.png)
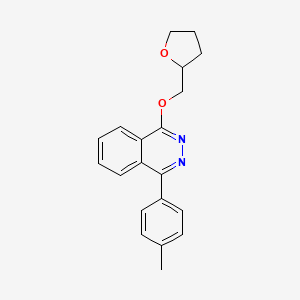
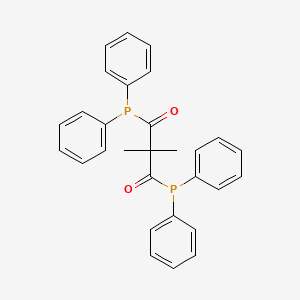
![N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide](/img/structure/B14149302.png)
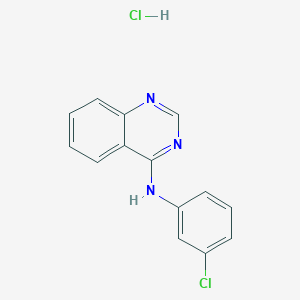
![N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B14149309.png)
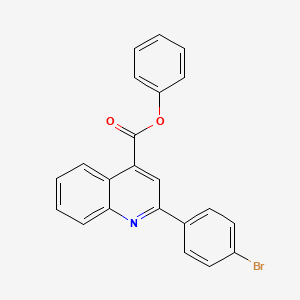
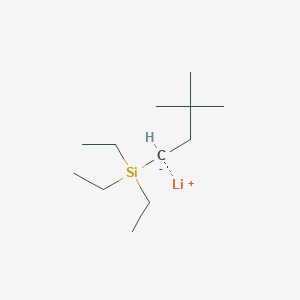
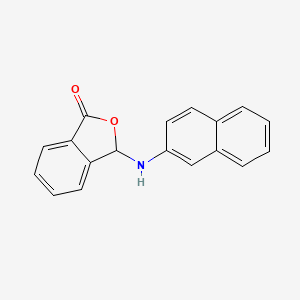
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B14149333.png)
